3-(4-Chloro-3-fluorophenoxy)propan-1-amine
Overview
Description
3-(4-Chloro-3-fluorophenoxy)propan-1-amine is an organic compound that features a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenoxy)propan-1-amine typically involves the reaction of 4-chloro-3-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like K2CO3.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
3-(4-Chloro-3-fluorophenoxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its unique chemical properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenoxy)propan-1-amine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-(4-Chlorophenoxy)propan-1-amine: Lacks the fluorine substituent, leading to different chemical and physical properties.
Uniqueness
3-(4-Chloro-3-fluorophenoxy)propan-1-amine is unique due to the presence of both chlorine and fluorine substituents on the phenoxy group. This combination of substituents can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .
Biological Activity
3-(4-Chloro-3-fluorophenoxy)propan-1-amine, a compound with significant pharmacological potential, has been the subject of various studies due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects on different biological pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which contributes to its unique biological properties. The compound’s structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has shown potential as an inhibitor in several enzymatic assays, particularly in relation to tyrosinase inhibition, which is relevant in the context of skin pigmentation and certain dermatological conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, compounds derived from it have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Derivatives of this compound
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
A | 0.25 | Staphylococcus aureus |
B | 0.50 | Escherichia coli |
C | 0.10 | Pseudomonas aeruginosa |
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, derivatives of this compound have shown efficacy against drug-resistant strains of cancer cells .
Case Study: Anticancer Efficacy
A recent study highlighted the synthesis of a derivative from this compound that demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The presence of halogen atoms (chlorine and fluorine) on the phenyl ring plays a crucial role in enhancing the biological activity of the compound. These substituents influence lipophilicity and electronic properties, which are critical for interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Chlorine | Increases binding affinity to targets |
Fluorine | Enhances metabolic stability |
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMGLUKWMWBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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